molecular formula C11H13N3O B15206619 5-(2-Ethylphenoxy)-1H-pyrazol-3-amine

5-(2-Ethylphenoxy)-1H-pyrazol-3-amine

Cat. No.: B15206619
M. Wt: 203.24 g/mol
InChI Key: LGGCHAITCHCYDT-UHFFFAOYSA-N
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Description

5-(2-Ethylphenoxy)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylphenoxy)-1H-pyrazol-3-amine typically involves the reaction of 2-ethylphenol with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylphenoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The ethylphenoxy group or the amine group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

5-(2-Ethylphenoxy)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Ethylphenoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Ethylphenoxy)-2-furoic acid: This compound shares the ethylphenoxy group but has a different core structure.

    5-(4-Methoxyphenoxy)-2-furoic acid: Similar in structure but with a methoxy group instead of an ethyl group.

    5-(2-Fluorophenoxy)-2-furoic acid: Contains a fluorophenoxy group, offering different chemical properties.

Uniqueness

5-(2-Ethylphenoxy)-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole ring and the ethylphenoxy group. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-ethylphenoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3O/c1-2-8-5-3-4-6-9(8)15-11-7-10(12)13-14-11/h3-7H,2H2,1H3,(H3,12,13,14)

InChI Key

LGGCHAITCHCYDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=NNC(=C2)N

Origin of Product

United States

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